molecular formula C20H25NO4 B2842851 Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate CAS No. 1232806-08-4

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2842851
CAS No.: 1232806-08-4
M. Wt: 343.423
InChI Key: PBHFCSTXCRVTBH-UHFFFAOYSA-N
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Description

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is an organic compound with the molecular formula C20H25NO4. This compound is characterized by its complex structure, which includes a butyl ester group, an ethoxy group, and a hydroxybenzylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and 3-ethoxy-2-hydroxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Esterification: Finally, the amine is esterified with butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate can undergo oxidation reactions, particularly at the hydroxybenzyl group, forming quinone derivatives.

    Reduction: The compound can be reduced at the nitro group if present, leading to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the butyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl esters.

Scientific Research Applications

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: It is used in the formulation of specialty chemicals and materials, such as coatings and polymers.

Mechanism of Action

The mechanism by which Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The hydroxybenzyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: Lacks the ethoxy and hydroxybenzyl groups, resulting in different chemical properties and applications.

    Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate: Similar structure but with an ethyl ester group instead of a butyl ester group, affecting its solubility and reactivity.

    Methyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate: Contains a methyl ester group, which also influences its chemical behavior.

Uniqueness

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxy and hydroxybenzyl groups enhances its potential for hydrogen bonding and π-π interactions, making it a valuable compound for various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

butyl 4-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-3-5-13-25-20(23)15-9-11-17(12-10-15)21-14-16-7-6-8-18(19(16)22)24-4-2/h6-12,21-22H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHFCSTXCRVTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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